molecular formula C14H18N2O5 B029651 N2-Benzyloxycarbonyl-L-homoglutamine CAS No. 83793-19-5

N2-Benzyloxycarbonyl-L-homoglutamine

Cat. No.: B029651
CAS No.: 83793-19-5
M. Wt: 294.3 g/mol
InChI Key: DURMFLXRPFTILO-NSHDSACASA-N
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Description

N2-Benzyloxycarbonyl-L-homoglutamine is a protected form of L-homoglutamine, a derivative of the amino acid glutamine. This compound is often used in peptide synthesis and other biochemical applications due to its stability and reactivity. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which helps to prevent unwanted side reactions during chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Benzyloxycarbonyl-L-homoglutamine typically involves the protection of the amino group of L-homoglutamine with a benzyloxycarbonyl group. This can be achieved through the reaction of L-homoglutamine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or chromatography techniques to obtain a high-purity compound suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N2-Benzyloxycarbonyl-L-homoglutamine undergoes various chemical reactions, including:

    Hydrolysis: The benzyloxycarbonyl protecting group can be removed through hydrolysis, typically using acidic or basic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group is replaced by other functional groups.

    Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.

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Biological Activity

N2-Benzyloxycarbonyl-L-homoglutamine (Z-hGln) is a synthetic derivative of L-homoglutamine, notable for its potential biological activities and applications in biochemical research. This article delves into its structural characteristics, biological interactions, and relevant research findings.

Structural Characteristics

This compound possesses the following chemical properties:

  • Molecular Formula : C14H18N2O5
  • Molecular Weight : 294.3 g/mol
  • CAS Number : 83793-19-5
  • SMILES Notation : C1=CC=C(C=C1)COC(=O)NC@@HC(=O)O

The compound features a benzyloxycarbonyl group that enhances its stability and reactivity, making it particularly useful in synthetic and biological applications .

This compound exhibits various biological activities primarily due to its structural resemblance to natural amino acids. Its mechanisms of action include:

  • Modulation of Receptor Activity : It acts as an antagonist to several receptors, including the motilin receptor and purinergic P2Y1 receptors. This suggests potential therapeutic applications in gastrointestinal and cardiovascular disorders .
  • Inhibition of Enzymatic Pathways : The compound has shown inhibitory effects on pathways such as the canonical Wnt/β-catenin signaling pathway, which is crucial in cancer progression and development .

Case Studies and Research Findings

  • Anticancer Properties : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines by interfering with metabolic pathways essential for tumor growth. For instance, studies have demonstrated its effectiveness in reducing glycolysis in aggressive cancers, similar to other analogs like 2-deoxy-D-glucose .
  • Peptide Synthesis Applications : The compound is utilized in peptide synthesis due to its ability to protect amino groups during coupling reactions. This property is particularly advantageous in the development of peptide-based therapeutics .
  • Bioorthogonal Chemistry : this compound can be incorporated into proteins using engineered tRNA synthetases, enabling the study of protein interactions and dynamics through bioorthogonal reactions .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
L-HomoglutamineBasic amino acid structureNatural occurrence; lacks protective groups
N-Benzyloxycarbonyl-L-glutamineOne benzyloxycarbonyl groupLess steric hindrance compared to Z-hGln
N2,N6-Di-benzoyl-L-homoglutamineTwo benzoyl groups instead of benzyloxyDifferent reactivity due to carbonyl vs. ether linkages
N2,N6-Bis(benzyloxycarbonyl)-L-glutamineSimilar protective groupsDifferences in amino acid backbone

This compound stands out due to its dual protective groups that enhance both stability and reactivity, making it particularly useful in synthetic and biological applications .

Properties

IUPAC Name

(2S)-6-amino-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c15-12(17)8-4-7-11(13(18)19)16-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,15,17)(H,16,20)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURMFLXRPFTILO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551703
Record name N~2~-[(Benzyloxy)carbonyl]-6-oxo-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83793-19-5
Record name N~2~-[(Benzyloxy)carbonyl]-6-oxo-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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